molecular formula C17H16N2O4S B2719189 1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448035-46-8

1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2719189
CAS No.: 1448035-46-8
M. Wt: 344.39
InChI Key: ZGRHZKSNOQCKAR-UHFFFAOYSA-N
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Description

1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a pyrrolidine ring fused with a chroman and a pyridine sulfonyl group. The spirocyclic framework is of particular interest in medicinal chemistry due to its potential biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the construction of the spirocyclic framework through cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition can be employed to form the spiro[pyrrolidin-3,2’-oxindole] core . This reaction often involves the use of azomethine ylides and chalcones under specific conditions to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production methods for such complex molecules often rely on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency of these processes. detailed industrial methods specific to 1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a pyridine sulfonyl group with a spirocyclic chroman-pyrrolidine framework. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1'-pyridin-3-ylsulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-15-10-17(23-16-6-2-1-5-14(15)16)7-9-19(12-17)24(21,22)13-4-3-8-18-11-13/h1-6,8,11H,7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRHZKSNOQCKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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